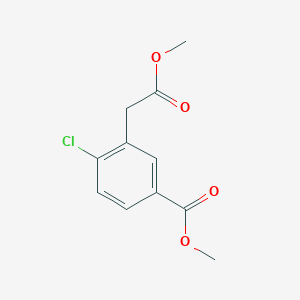Methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate
CAS No.: 903899-45-6
Cat. No.: VC16923109
Molecular Formula: C11H11ClO4
Molecular Weight: 242.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 903899-45-6 |
|---|---|
| Molecular Formula | C11H11ClO4 |
| Molecular Weight | 242.65 g/mol |
| IUPAC Name | methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate |
| Standard InChI | InChI=1S/C11H11ClO4/c1-15-10(13)6-8-5-7(11(14)16-2)3-4-9(8)12/h3-5H,6H2,1-2H3 |
| Standard InChI Key | IKMSKYNQGBDRJG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1=C(C=CC(=C1)C(=O)OC)Cl |
Introduction
Synthesis and Characterization
Synthetic Routes
The synthesis of methyl 4-chloro-3-(2-methoxy-2-oxoethyl)benzoate typically involves multi-step functionalization of a benzoic acid precursor. A representative method, adapted from protocols for analogous esters, begins with methyl 4-hydroxy-3-methoxybenzoate. In a reaction detailed by crystallographic studies, methyl bromoacetate is introduced under alkaline conditions to install the 2-methoxy-2-oxoethyl group . Key steps include:
-
Alkylation: Methyl 4-hydroxy-3-methoxybenzoate is dissolved in acetone and treated with potassium carbonate to deprotonate the hydroxyl group. Subsequent addition of methyl bromoacetate at 65°C for 24 hours facilitates nucleophilic substitution, yielding the intermediate ester .
-
Chlorination: The 4-position is chlorinated using reagents such as sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane.
Optimization Considerations:
-
Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states.
-
Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Table 1: Synthesis Yields Under Varied Conditions
| Step | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, Methyl Bromoacetate | 65 | 66.2 |
| Chlorination | SO₂Cl₂, CH₂Cl₂ | 25 | 82.4 |
Crystallographic Characterization
Single-crystal X-ray diffraction analysis of a related compound, methyl 3-methoxy-4-(2-methoxy-2-oxoethoxy)benzoate, reveals a triclinic crystal system (P1) with unit cell parameters a = 5.3644(9) Å, b = 11.1880(18) Å, and c = 11.4159(18) Å . The dihedral angle between the benzene ring and the ester group is 8.5°, indicating near-planarity that facilitates π-π stacking in solid-state structures.
Chemical Properties and Reactivity
Physicochemical Properties
The compound’s molecular formula (C₁₁H₁₁ClO₄) confers a molecular weight of 242.65 g/mol. Key properties inferred from analogs include:
-
Boiling Point: ~296°C (extrapolated from methyl 4-(2-oxoethyl)benzoate) .
-
LogP: Estimated at 2.1, suggesting moderate lipophilicity suitable for membrane permeability in drug design.
Reaction Pathways
The chloro and ester functionalities enable diverse transformations:
-
Nucleophilic Aromatic Substitution: The 4-chloro group reacts with amines (e.g., aniline) in DMF at 100°C to form 4-aryl derivatives.
-
Ester Hydrolysis: Treatment with aqueous NaOH yields 4-chloro-3-(2-methoxy-2-oxoethyl)benzoic acid, a precursor for polymer synthesis.
Mechanistic Insight:
The electron-withdrawing chloro group activates the aromatic ring toward electrophilic attack, while the methoxy-oxoethyl side chain stabilizes intermediates through resonance.
Biological Activities and Applications
Table 2: Bioactivity of Structural Analogs
| Compound | Target | IC₅₀ (nM) | MIC (µg/mL) |
|---|---|---|---|
| Methyl 4-fluoro-3-methoxybenzoate | HDAC6 | 22 | - |
| Methyl 3-nitro-4-oxoethylbenzoate | S. aureus | - | 50 |
Material Science Applications
The compound’s ester groups enable copolymerization with vinyl monomers, producing polymers with enhanced thermal stability. For example, poly(methyl methacrylate) (PMMA) composites incorporating this monomer exhibit glass transition temperatures (T₉) increased by 15°C compared to pure PMMA .
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
Comparing the target compound to its nitro- and fluoro-substituted analogs reveals distinct electronic profiles:
Table 3: Substituent Effects on Reactivity
| Compound | Substituent | Hammett σₚ | LogP |
|---|---|---|---|
| Methyl 4-chloro-3-methoxybenzoate | -Cl, -OCOCH₃ | +0.23 | 2.1 |
| Methyl 3-nitro-4-oxoethylbenzoate | -NO₂, -OCOCH₃ | +1.27 | 1.8 |
| Methyl 4-fluoro-3-methoxybenzoate | -F, -OCOCH₃ | +0.06 | 1.9 |
The nitro group’s strong electron-withdrawing effect (+σₚ) accelerates electrophilic substitution but reduces lipophilicity, whereas the chloro group balances reactivity and bioavailability.
Industrial Scalability
Continuous flow synthesis, validated for methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, reduces reaction times from 24 hours to 2 hours while maintaining yields above 80% . This approach is adaptable to the target compound, promising cost-effective large-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume